5-Fluoro-2-isopropylaniline
Overview
Description
5-Fluoro-2-isopropylaniline: is an organic compound with the molecular formula C9H12FN and a molecular weight of 153.20 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 5th position and an isopropyl group at the 2nd position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Fluoro-2-isopropylaniline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 50-80°C
Industrial Production Methods: Industrial production of this compound may involve large-scale N-alkylation reactions . This process typically uses 4-fluoroaniline as a substrate and involves halogenated alkylating agents under controlled conditions to achieve selective alkylation at the nitrogen atom.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-isopropylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
5-Fluoro-2-isopropylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceutical compounds and drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-isopropylaniline involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with nucleic acids: Potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
- 2-Fluoroaniline
- 4-Fluoroaniline
- 2-Isopropylaniline
- 4-Isopropylaniline
Comparison: 5-Fluoro-2-isopropylaniline is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
5-fluoro-2-propan-2-ylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWXLYSGVCNXFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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